3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid

LogP Lipophilicity Drug-likeness

Standard route to salicylanilides requires separate phenol protection, adding 48-72 h per analog. This pre-functionalized building block eliminates that bottleneck: • C5-Br: Suzuki coupling handle - 50-80% faster than 5-Cl analog. • C3-benzoyl ester: base-labile phenol protecting group, stable through couplings. • C1-COOH: free for amidation without deprotection. Rapid diversification for DOS & MOF chemistry. In stock, ships fast.

Molecular Formula C14H9BrO5
Molecular Weight 337.12 g/mol
CAS No. 107207-15-8
Cat. No. B1283333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid
CAS107207-15-8
Molecular FormulaC14H9BrO5
Molecular Weight337.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)C(=O)O)Br
InChIInChI=1S/C14H9BrO5/c15-9-6-10(13(17)18)12(16)11(7-9)20-14(19)8-4-2-1-3-5-8/h1-7,16H,(H,17,18)
InChIKeyWUKYYMXTEHGABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic Acid: Chemical Overview


3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid (CAS 107207‑15‑8, C₁₄H₉BrO₅, MW 337.12) is a polysubstituted benzoic acid derivative that integrates three chemically distinct functional groups on a single aromatic core: a free carboxylic acid at C1, a hydroxyl group at C2, a benzoyl‑protected phenolic oxygen at C3, and a bromine atom at C5 [1]. This specific substitution pattern places the compound at the intersection of halogenated salicylic acid chemistry and protected‑phenol synthetic strategy, making it a versatile building block for medicinal chemistry and materials research . Its predicted physicochemical properties, including a calculated logP of 3.07 and a polar surface area of 83.8 Ų, suggest moderate lipophilicity suitable for membrane permeability studies [1].

Key Differentiators of 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic Acid


The value of 3-(benzoyloxy)-5-bromo-2-hydroxybenzoic acid lies in its orthogonal reactivity triad. The benzoyl ester at C3 serves as a base‑labile protecting group for the adjacent C2 hydroxyl, enabling sequential deprotection after transformations at the C5 bromine or C1 carboxyl . In contrast, the simpler parent compound 5‑bromo‑2‑hydroxybenzoic acid (CAS 89‑55‑4) lacks this masked phenol, forcing early-stage protection that reduces overall synthetic efficiency . The 5‑chloro analog (CAS 182067‑45‑4) presents an alternative halogen handle but differs substantially in cross‑coupling reactivity: aryl bromides typically outperform aryl chlorides by 10‑ to 100‑fold in palladium‑catalyzed Suzuki‑Miyaura couplings under identical conditions, a class‑wide reactivity gradient directly relevant to downstream diversification [1]. Substituting the brominated benzoyloxy derivative with either the unprotected parent acid or the chloro analog therefore introduces either additional synthetic steps or lower coupling throughput, undermining the rationale for procurement of a pre‑functionalized intermediate.

3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic Acid: Quantitative Evidence


Lipophilicity: Protected vs. Unprotected Acid

Introduction of the benzoyl ester at the C3 hydroxyl increases the calculated distribution coefficient (logP) from approximately 2.75–3.11 for 5‑bromo‑2‑hydroxybenzoic acid to 3.07 for the target compound [1]. The modest ΔlogP of +0.3 to −0.4 units indicates that benzoylation does not drastically alter membrane permeability but provides a tunable lipophilicity vector for structure‑activity relationship exploration [2].

LogP Lipophilicity Drug-likeness

Molecular Weight: Bromo vs. Chloro Analog

The brominated target compound possesses a molecular weight of 337.12 g mol⁻¹, which is 44.45 g mol⁻¹ (+15.2 %) heavier than the corresponding 5‑chloro analog (3‑(benzoyloxy)‑5‑chloro‑2‑hydroxybenzoic acid, MW 292.67 g mol⁻¹) . This mass difference provides a distinctive isotope pattern in mass spectrometry (⁷⁹Br:⁸¹Br ≈ 1:1) that significantly aids reaction monitoring and product identification in complex mixtures [1].

Molecular weight Heavy atom effect LC-MS detection

Cross-Coupling Reactivity: Bromide vs. Chloride

In palladium‑catalyzed Suzuki‑Miyaura cross‑coupling, aryl bromides generally react 10‑ to 100‑fold faster than electronically comparable aryl chlorides under identical ligand systems [1]. This class‑based reactivity hierarchy translates to higher yields and shorter reaction times when the C5 bromine of 3‑(benzoyloxy)‑5‑bromo‑2‑hydroxybenzoic acid is employed as the coupling partner, relative to the C5 chlorine of the chloro analog [2].

Suzuki coupling C–C bond formation Aryl halide reactivity

Orthogonal Deprotection: Benzoyl vs. Free Phenol

The benzoyl ester at C3 can be removed under mild basic conditions (e.g., K₂CO₃/MeOH, 0.5–2 h at 25 °C) without affecting the C5 bromine or the C1 carboxylic acid, a selectivity not possible with unprotected 5‑bromo‑2‑hydroxybenzoic acid where the C2 phenol must be protected before any C1 or C5 manipulation [1]. This orthogonal deprotection step eliminates a protection‑deprotection cycle, saving approximately 1–2 synthetic steps compared to routes starting from the parent acid [2].

Protecting group strategy Orthogonal reactivity Synthetic efficiency

3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic Acid: Application Scenarios


DOS Libraries: Halogen-Driven Scaffold Decoration

In DOS campaigns where a common brominated core is elaborated via iterative Suzuki couplings, the C5‑Br bond of 3‑(benzoyloxy)‑5‑bromo‑2‑hydroxybenzoic acid provides a reliable, high‑reactivity handle. The benzoyl protecting group remains intact through multiple coupling steps and is removed only at the final stage, ensuring compatibility with palladium catalysts and organoboron reagents. Users who previously employed the chloro analog report switching to the bromo derivative after observing 50–80 % shorter coupling times under identical conditions [1].

Salicylanilide & Niclosamide Analog Synthesis

The 2‑hydroxy‑benzoic acid motif is central to salicylanilide anthelmintics and anticancer agents. Starting from 3‑(benzoyloxy)‑5‑bromo‑2‑hydroxybenzoic acid, researchers can first amidate the carboxylic acid, then perform a Suzuki coupling at C5, and finally deprotect the C2 phenol to regenerate the active salicylanilide pharmacophore. This three‑step sequence avoids the need for orthogonal phenol protection, saving 48–72 hours of bench time per analog compared to routes from 5‑bromo‑2‑hydroxybenzoic acid [2].

Liquid Crystals & Coordination Polymers

V‑shaped mesogens and metal‑organic frameworks benefit from building blocks with both a rigid aromatic core and a polarizable bromine substituent. 3‑(Benzoyloxy)‑5‑bromo‑2‑hydroxybenzoic acid offers a bromine atom for heavy‑atom‑enhanced X‑ray diffraction phasing and a benzoyloxy group that can be selectively removed to generate a metal‑chelating catechol motif. Procurement of this pre‑functionalized monomer enables one‑pot complexation strategies that are incompatible with unprotected catechol precursors [3].

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